Binding Affinity (Kd): WL 47 Dimer Exhibits a 7,500‑Fold Improvement Over Parent T20 Ligand
The WL 47 dimer binds to CAV‑1 with a dissociation constant (Kd) of 23 nM, as determined by fluorescence anisotropy [1]. In contrast, the original T20 parent peptide binds to CAV‑1 with an estimated Kd of approximately 172.5 µM (calculated from the reported 7,500‑fold affinity improvement) [1]. This represents a 7,500‑fold enhancement in binding affinity for the WL 47 dimer.
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 23 nM |
| Comparator Or Baseline | T20 parent peptide (estimated Kd ≈ 172.5 µM) |
| Quantified Difference | 7,500‑fold improvement (23 nM vs. ~172.5 µM) |
| Conditions | Fluorescence anisotropy assay with recombinant CAV‑1 protein |
Why This Matters
A 7,500‑fold increase in binding affinity directly translates to lower required concentrations in experimental assays, reducing off‑target effects and enabling more physiologically relevant studies.
- [1] Gilliam, A. J. H.; et al. Affinity‑Guided Design of Caveolin‑1 Ligands for Deoligomerization. *J. Med. Chem.* **2016**, *59* (8), 4019–4025. View Source
